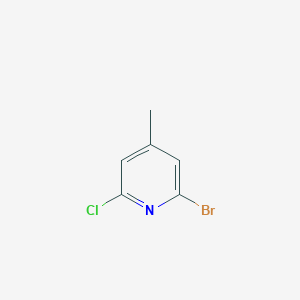

2-Bromo-6-chloro-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBQYZKWWAKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455810 | |

| Record name | 2-bromo-6-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157329-89-0 | |

| Record name | 2-bromo-6-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-6-chloro-4-methylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chloro-4-methylpyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization at multiple positions on the pyridine ring, making it a valuable intermediate in the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of a robust and reliable synthetic route to this compound, focusing on the well-established Sandmeyer reaction. The guide details the underlying reaction mechanisms, provides a step-by-step experimental protocol, and discusses potential challenges and optimization strategies.

Introduction: The Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of halogen atoms on the pyridine ring offers versatile handles for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries. This compound is a particularly valuable intermediate due to the differential reactivity of the bromo and chloro substituents, allowing for sequential and site-selective modifications. The bromine atom at the 2-position is more susceptible to nucleophilic substitution and is a key participant in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of novel therapeutic agents and advanced materials.[1]

Proposed Synthetic Strategy: The Sandmeyer Reaction

The most direct and widely employed method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[2][3][4] This reaction proceeds via the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium group with a halide.[4][5] For the synthesis of this compound, the logical precursor is 2-Amino-6-chloro-4-methylpyridine. The proposed synthetic pathway is illustrated below.

Caption: Proposed synthetic pathway for this compound.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a two-step process initiated by the diazotization of the primary amine.[4]

-

Diazotization: In the presence of a strong acid, such as hydrobromic acid (HBr), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). The primary amino group of 2-amino-6-chloro-4-methylpyridine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This intermediate is typically unstable and is generated in situ at low temperatures to prevent decomposition.[6]

-

Displacement: The diazonium salt then undergoes a copper(I)-catalyzed displacement with a bromide ion. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] Copper(I) bromide (CuBr) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) species to yield the final product, this compound, and regenerate the copper(I) catalyst.[2]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chloro-4-methylpyridine

Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic scaffolds is paramount to the development of novel molecular entities with desired biological activities. Among these, substituted pyridines are of particular importance due to their prevalence in a wide array of approved drugs and biologically active compounds.[1] 2-Bromo-6-chloro-4-methylpyridine (CAS No: 157329-89-0), a halogenated pyridine derivative, has emerged as a key intermediate in organic synthesis.[2] Its unique electronic and steric properties, conferred by the bromo, chloro, and methyl substituents on the pyridine ring, make it a versatile building block for creating complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[2] Furthermore, its utility extends to the agricultural sector, where it serves as an intermediate in the formulation of herbicides and fungicides.[2]

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into the experimental methodologies used for their determination. By understanding these fundamental properties, researchers can better anticipate the behavior of this molecule in synthetic reactions and biological systems, thereby accelerating the drug discovery and development process.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅BrClN | PubChem[3] |

| Molecular Weight | 206.47 g/mol | PubChem[3] |

| CAS Number | 157329-89-0 | PubChem[3] |

| Appearance | White to light yellow solid | Chem-Impex[2] |

| Melting Point | Data not available | N/A |

| Boiling Point | 262 °C | ECHEMI[4] |

| Solubility | Good solubility in a variety of solvents | Inferred from general statements[5] |

| pKa | Data not available (Predicted to be weakly basic) | N/A |

| LogP (XLogP3) | 3.2 | ECHEMI[4] |

| Density | 1.624 g/cm³ | ECHEMI[4] |

| Refractive Index | 1.571 | ECHEMI[4] |

| Flash Point | 112 °C | ECHEMI[4] |

Structural Elucidation and Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. While experimental spectra for this compound are not widely available in the public domain, we can predict the salient features based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The two aromatic protons on the pyridine ring will likely appear as singlets or very narrowly coupled doublets due to the substitution pattern. The methyl group protons will appear as a singlet further upfield. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and the pyridine nitrogen.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly attached to the electronegative bromine and chlorine atoms (C2 and C6) are expected to be significantly downfield. The carbon of the methyl group will be the most upfield signal.

Experimental Protocols: A Practical Guide to Physicochemical Characterization

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must follow robust and well-validated protocols. The following sections detail the step-by-step methodologies for characterizing a compound like this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range at which the substance transitions from a solid to a liquid.[3][6] It serves as a crucial indicator of purity; impurities tend to depress and broaden the melting range.[3][6]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument with a heated block.[3][6]

-

Heating and Observation: The heating bath or block is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[3][7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][9]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility, a critical parameter in drug discovery, dictates the bioavailability and formulation of a therapeutic agent.[10][11] Both kinetic and thermodynamic solubility assays are commonly employed.

This high-throughput method is often used in the early stages of drug discovery.[12][13]

-

Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a known high concentration.[10]

-

Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.[10][12]

-

Incubation and Precipitation: The plate is incubated to allow for the precipitation of the compound in wells where its concentration exceeds its aqueous solubility.

-

Filtration: The solutions are filtered to remove any precipitated solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using UV-Vis spectroscopy by measuring the absorbance at a specific wavelength and comparing it to a pre-established calibration curve.[10]

Caption: Kinetic Solubility Assay Workflow.

NMR Sample Preparation and Analysis

High-quality NMR spectra are contingent upon proper sample preparation.

-

Sample Preparation: Approximately 5-25 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[14][15] The use of a deuterated solvent is crucial for the NMR instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[14]

-

Transfer to NMR Tube: The solution is transferred to a clean, high-quality 5 mm NMR tube.[16][17] Any particulate matter should be filtered out to ensure a homogeneous solution, which is critical for obtaining sharp NMR signals.[15][16]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved within a few minutes. For ¹³C NMR, which is inherently less sensitive, a longer acquisition time is required.[15]

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and referenced. For CDCl₃, the residual solvent peak is referenced to 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.[14]

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC-MS system.[14]

-

Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.

Conclusion: A Foundation for Future Innovation

This compound stands as a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is fundamental for its effective utilization. The experimental protocols provided offer a robust framework for the characterization of this and similar compounds, ensuring data integrity and reproducibility. While some experimental data for this specific molecule remains to be publicly documented, the predictive analysis and established methodologies herein provide a solid foundation for researchers to build upon. As the quest for novel and more effective therapeutic and agricultural agents continues, a deep appreciation for the fundamental physicochemical properties of key building blocks like this compound will undoubtedly pave the way for future innovations.

References

- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.

- Unknown. Melting point determination.

- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.

- Unknown. (2021, September 19). experiment (1) determination of melting points.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation.

- Clarion University. Determination of Melting Point.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- Iowa State University. NMR Sample Preparation.

- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- AxisPharm. Kinetic Solubility Assays Protocol.

- PubChem. 2-Bromo-6-chloropyridine.

- Enamine. Aqueous Solubility Assay.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Market Potential of this compound: A Feasibility Analysis by Supplier.

- ResearchGate. Synthesis and characterization of some new twin drugs having substituted pyridines.

- Sigma-Aldrich. 2-Bromo-6-methylpyridine 98%.

- Chem-Impex. This compound.

- ECHEMI. Buy this compound from Conier Chem&Pharma Limited.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Creative Bioarray. Aqueous Solubility Assays.

- PubChem. This compound.

- NIH. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors.

- ResearchGate. (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.

- ResearchGate. Representation of substituted pyridines.

- Cynor Laboratories. Fine Chemicals - 2, 6-Dichloro- 3-Nitro Pyridine(16013-85-7) Trader.

- ResearchGate. Substitution-pattern analysis in pyridine and dihydropyridine in FDA-approved drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H5BrClN | CID 11117234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-BROMO-6-CHLOROPYRIDINE | CAS#:5140-72-7 | Chemsrc [chemsrc.com]

- 8. 2-Bromo-6-chloropyridine 95 5140-72-7 [sigmaaldrich.com]

- 9. 2-BroMo-4-chloro-3-Methylpyridine(1211521-46-8) 1H NMR [m.chemicalbook.com]

- 10. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4 [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. 2-Bromo-6-chloropyridine | C5H3BrClN | CID 78820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromo-6-chloro-4-methylpyridine (CAS 157329-89-0): A Strategic Intermediate for Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical intermediate 2-Bromo-6-chloro-4-methylpyridine. We will delve into its fundamental properties, explore its unique reactivity profile, provide detailed experimental protocols, and discuss its applications, grounding all claims in authoritative data.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 2-Bromo-6-chloro-4-picoline, is a halogenated pyridine derivative that has gained prominence as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of three distinct reactive centers: a bromine atom, a chlorine atom, and a methyl group, all attached to a pyridine core. This unique arrangement allows for sequential and site-selective functionalization, making it a highly valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][3]

The primary specifications and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 157329-89-0 | [1][2][4] |

| Molecular Formula | C₆H₅BrClN | [1][2][4] |

| Molecular Weight | 206.47 g/mol | [1][2][4] |

| Appearance | White to light yellow solid | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

| Storage Conditions | Store at 2-8 °C in an inert atmosphere | [1][5] |

| IUPAC Name | This compound | [4] |

| InChIKey | PDCBQYZKWWAKCG-UHFFFAOYSA-N | [4] |

Section 2: The Keystone of Reactivity: Strategic Differentiation of Halogen Groups

The primary value of this compound in synthetic design lies in the differential reactivity of its two halogen substituents. For researchers, understanding this principle is crucial for planning efficient and selective synthetic routes.

The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates its behavior in the most common and powerful synthetic transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7] The weaker C-Br bond undergoes this step much more readily than the C-Cl bond.[6][8] This allows chemists to selectively functionalize the 2-position (bromine) while leaving the 6-position (chlorine) intact for a subsequent, different transformation. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields for the initial coupling step.[9]

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, in SNAr reactions, the reactivity trend is often reversed. The more electronegative chlorine atom can better stabilize the negative charge in the Meisenheimer complex intermediate, making the C-Cl bond more susceptible to attack by strong nucleophiles compared to the C-Br bond under certain conditions.[6]

This dual-reactivity profile enables the molecule to be used in a "one-pot" or sequential fashion to introduce two different substituents at the 2- and 6-positions, a highly desirable feature in library synthesis and lead optimization.

Section 3: Synthetic Applications and Experimental Protocols

The most prevalent application of this intermediate is in C-C and C-N bond-forming cross-coupling reactions. Below, we provide a representative, field-tested protocol for a Suzuki-Miyaura coupling, which can be adapted for various boronic acid partners.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To selectively couple an aryl boronic acid at the 2-position of this compound, leaving the chloro group intact.

Materials:

-

This compound (1.0 eq)

-

Aryl boronic acid (1.1 - 1.5 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

-

Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

-

Anhydrous solvent, e.g., 1,4-Dioxane/Water (4:1 mixture) or Toluene/Ethanol/Water

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound, the aryl boronic acid, and the base.

-

Inerting: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloro-4-methylpyridine.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For more challenging substrates, specialized catalysts with ligands like SPhos or XPhos may be required.

-

Base: The base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility.

-

Solvent: A mixed aqueous/organic solvent system is standard for Suzuki reactions, as it helps to dissolve both the organic starting materials and the inorganic base.

Section 4: Proposed Synthetic Pathway

While this compound is commercially available, understanding its synthesis is valuable. A common strategy for preparing such compounds is through a Sandmeyer-type reaction starting from an appropriate aminopyridine precursor.

A plausible synthetic route would begin with 2-Amino-6-chloro-4-methylpyridine. This precursor would undergo diazotization followed by bromination to yield the target molecule.

Proposed Two-Step Synthesis:

-

Diazotization: The amino group of 2-Amino-6-chloro-4-methylpyridine is treated with a nitrite source (e.g., sodium nitrite, NaNO₂) in a strong acidic medium (e.g., hydrobromic acid, HBr) at low temperatures (typically -5 to 0 °C) to form an in-situ diazonium salt.

-

Bromination: The diazonium salt is then treated with a bromine source, such as copper(I) bromide (CuBr), which facilitates the replacement of the diazonium group with a bromine atom. This classic Sandmeyer reaction is a reliable method for installing halides onto aromatic rings. A similar protocol has been successfully used for the synthesis of related 2-bromopyridines.[10][11]

Section 5: Spectroscopic Characterization (Predicted)

Authentic spectral data should be obtained for confirmation. However, based on the molecular structure, we can predict the key features in NMR and IR spectra, providing a baseline for characterization.

Predicted ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals: two aromatic protons and one methyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | ~7.3 - 7.5 | Singlet (s) |

| H-5 | ~7.0 - 7.2 | Singlet (s) |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) |

Predicted ¹³C NMR (100 MHz, CDCl₃): Six distinct carbon signals are expected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-Br) | ~142 - 145 |

| C-6 (C-Cl) | ~150 - 153 |

| C-4 (C-CH₃) | ~148 - 151 |

| C-3 | ~125 - 128 |

| C-5 | ~122 - 125 |

| -CH₃ | ~18 - 22 |

Predicted Infrared (IR) Spectroscopy (ATR):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Methyl C-H stretch |

| 1550-1600 | C=C and C=N ring stretching |

| 1000-1100 | C-Cl stretch |

| 550-650 | C-Br stretch |

Section 6: Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory. Based on data for structurally similar compounds, this compound should be handled with care.[12][13]

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin.[12][13] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][15] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[1][5]

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Exploring the Market Potential of this compound: A Feasibility Analysis by Supplier. (URL: [Link])

-

2-bromo-6-chloro-4-methylpyridine157329-89-0 - MOLBASE. (URL: [Link])

-

This compound | C6H5BrClN | CID 11117234 - PubChem. (URL: [Link])

-

4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem. (URL: [Link])

-

4 Bromo 2 Chloro 6 Methylpyridine at ₹ 97000/kg | Pyridine Derivatives in Hyderabad | ID: 2855436871048 - IndiaMART. (URL: [Link])

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (URL: [Link])

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])

-

The Role of 3-Bromo-6-chloro-2-methylpyridine in Modern Chemical Manufacturing. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H5BrClN | CID 11117234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 157329-89-0|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

molecular structure of 2-Bromo-6-chloro-4-methylpyridine

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-Bromo-6-chloro-4-methylpyridine

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic value of a molecular building block is defined by its structural attributes and predictable reactivity. This compound is a prime exemplar of such a scaffold. Its utility is not derived from mere novelty, but from the nuanced interplay of its constituent parts: an electron-deficient pyridine core, an activating methyl group, and two distinct halogen atoms—bromo and chloro—that serve as orthogonal reactive handles.

This guide is structured not as a simple data sheet, but as a deep dive into the 'why' behind the 'how'. We will first deconstruct the molecule's architecture using fundamental spectroscopic principles, providing not just expected data but the rationale for those predictions. We then transition from this static picture to a dynamic exploration of its reactivity, focusing on the critical concept of regioselectivity. Understanding why one halogen reacts preferentially over the other under specific conditions is the key to unlocking this molecule's full synthetic potential. Every protocol herein is presented as a complete, self-validating workflow, designed to empower researchers to confidently characterize and deploy this versatile intermediate.

Part 1: Elucidation of the Core Molecular Structure

The precise arrangement of atoms and electrons in this compound dictates its physical properties and chemical behavior. A multi-faceted analytical approach is essential for a comprehensive structural assignment.

Fundamental Properties

A summary of the fundamental physicochemical properties provides the foundational data for this compound.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-6-chloro-4-picoline | [1][2] |

| CAS Number | 157329-89-0 | [1][2][3] |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

Structural Characterization via Spectroscopic Methods

Spectroscopy offers a non-destructive window into the molecule's structure. While publicly available experimental spectra for this specific compound are limited, we can predict the spectral features with high confidence based on established principles and data from analogous structures.[4]

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Expertise & Causality: The pyridine ring's nitrogen atom and the two halogen substituents are strongly electron-withdrawing, which deshields the ring protons and carbons, shifting their signals downfield in the NMR spectrum.[5] The methyl group, conversely, is electron-donating, providing a slight shielding effect. The positions of the substituents break the molecule's symmetry, meaning all five ring carbons and both aromatic protons should be chemically distinct.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| H-5 | ~7.3 - 7.5 | Singlet (s) | Flanked by two substituents (Cl and CH₃), minimal coupling expected. |

| H-3 | ~7.1 - 7.3 | Singlet (s) | Flanked by two substituents (Br and CH₃), minimal coupling expected. |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | Aliphatic protons with no adjacent protons to couple with. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | ~142 - 145 | Attached to electron-withdrawing bromine; deshielded. |

| C-6 | ~150 - 153 | Attached to highly electronegative chlorine and adjacent to nitrogen; strongly deshielded. |

| C-4 | ~147 - 150 | Attached to the methyl group but also influenced by the ring nitrogen; deshielded. |

| C-5 | ~123 - 126 | Aromatic CH carbon adjacent to the C-Cl bond. |

| C-3 | ~127 - 130 | Aromatic CH carbon adjacent to the C-Br bond. |

| -CH₃ | ~18 - 22 | Typical range for an aliphatic methyl group attached to an aromatic ring. |

Click to view: Step-by-Step Protocol for NMR Spectrum Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials & Equipment:

-

This compound sample (15-25 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS

-

High-quality 5 mm NMR tube and cap

-

Pipette or syringe

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample into a clean, dry vial.

-

Add approximately 0.6 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Using a pipette, transfer the solution into the NMR tube.

-

Cap the tube securely and wipe the outside clean.

-

Instrument Setup: Insert the tube into the spinner turbine, ensuring the depth is correctly calibrated using the spectrometer's gauge.

-

Insert the sample into the NMR magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, observing the lock signal or a strong singlet from the reference (TMS).

-

Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans will be required (e.g., 1024 scans or more, depending on sample concentration).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

-

Expertise & Causality: The key diagnostic peaks will be the C=N and C=C stretching vibrations of the pyridine ring and the C-X stretches for the halogens. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

Predicted FT-IR Data (Neat)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |

| C=N and C=C stretch (pyridine ring) | 1540 - 1600 |

| C-H bend (aliphatic, -CH₃) | 1430 - 1470 |

| C-Cl stretch | 700 - 850 |

| C-Br stretch | 550 - 650 |

Click to view: Step-by-Step Protocol for FT-IR Spectrum Acquisition

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials & Equipment:

-

This compound sample (a few milligrams)

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and laboratory wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to measure the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks on the resulting spectrum.

-

Cleanup: Raise the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

-

Expertise & Causality: For this molecule, the most critical diagnostic feature will be the isotopic pattern of the molecular ion ([M]⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these will produce a characteristic cluster of peaks for the molecular ion: [M]⁺ (C₆H₅⁷⁹Br³⁵Cl N), [M+2]⁺ (from C₆H₅⁸¹Br³⁵Cl N and C₆H₅⁷⁹Br³⁷Cl N), and [M+4]⁺ (from C₆H₅⁸¹Br³⁷Cl N). The relative intensities of this cluster are a definitive indicator of the presence of one bromine and one chlorine atom.

Predicted Mass Spectrometry Data (Electron Ionization)

| Ion | Predicted m/z | Description & Expected Relative Intensity |

|---|---|---|

| [M]⁺ | 205 | Molecular ion with ⁷⁹Br and ³⁵Cl. |

| [M+2]⁺ | 207 | Isotopic peak from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl. This will be the most abundant peak in the cluster. |

| [M+4]⁺ | 209 | Isotopic peak from ⁸¹Br and ³⁷Cl. |

| [M-CH₃]⁺ | 190/192/194 | Loss of a methyl radical. |

| [M-Cl]⁺ | 170/172 | Loss of a chlorine radical. |

| [M-Br]⁺ | 126/128 | Loss of a bromine radical. |

Click to view: Step-by-Step Protocol for GC-MS Analysis

Objective: To determine the molecular weight, confirm the elemental formula via isotopic pattern, and analyze the fragmentation pattern.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Autosampler vial with cap

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in the chosen solvent.

-

GC Method Setup:

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Source Temperature: 230 °C.

-

-

Data Acquisition: Inject 1 µL of the sample solution.

-

Data Processing:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion cluster to confirm the presence of Br and Cl.

-

Identify major fragment ions and propose fragmentation pathways to support the assigned structure.

-

Part 2: Reactivity Profile and Synthetic Application

The true value of this compound lies in its tailored reactivity, which stems directly from its molecular and electronic structure.

Electronic Landscape and Site Selectivity

The pyridine nitrogen and the halogens make the ring electron-deficient, activating it for certain reaction types. The key to its utility is the differential reactivity of the C2-Br and C6-Cl bonds.

Caption: Logical relationship of substituents to reaction selectivity.

Orthogonal Reactivity in Key Transformations

-

Expertise & Causality: The principle of orthogonal reactivity is central here. In palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, and thus reacts preferentially.[6] Conversely, in Nucleophilic Aromatic Substitution (SNAr), the rate is influenced by the leaving group's ability to stabilize the negatively charged Meisenheimer intermediate. The greater electronegativity of chlorine often makes the C-Cl position more susceptible to nucleophilic attack under SNAr conditions.[6] This differential reactivity allows for sequential, site-selective functionalization of the pyridine ring.

By selecting appropriate palladium catalysts and conditions, one can selectively form a new bond at the C2 position, leaving the C6-chloro substituent intact for subsequent transformations.

Caption: Catalytic cycle for selective Suzuki-Miyaura cross-coupling.

Typical Protocol for Selective Suzuki Coupling:

-

Trustworthiness: This protocol is a self-validating system based on established principles of palladium catalysis. The choice of a standard ligand like PPh₃ and a carbonate base is well-precedented for achieving high selectivity for C-Br activation.

-

To a reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

-

Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Add an inorganic base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[7]

-

Heat the mixture to 85-95 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a sophisticated synthetic tool. Its molecular structure, readily confirmed by a combination of NMR, IR, and mass spectrometry, provides the foundation for its most valuable attribute: predictable, regioselective reactivity. The energetic difference between the carbon-bromine and carbon-chlorine bonds allows chemists to treat them as orthogonal handles, selectively engaging the C2-bromo position in palladium-catalyzed cross-coupling reactions while preserving the C6-chloro position for subsequent nucleophilic substitutions. This dual-mode reactivity makes it an exceptionally powerful building block for the efficient and controlled assembly of complex molecular targets in drug discovery and materials science.[1][3]

References

-

This compound | C6H5BrClN | CID 11117234 - PubChem. (URL: [Link])

-

Exploring the Market Potential of this compound: A Feasibility Analysis by Supplier. (URL: [Link])

-

Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation | Crystal Growth & Design - ACS Publications. (URL: [Link])

-

X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (URL: [Link])

-

Pyridine - Wikipedia. (URL: [Link])

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H5BrClN | CID 11117234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

spectral data for 2-Bromo-6-chloro-4-methylpyridine

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-6-chloro-4-methylpyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the spectral characterization of this compound (CAS No. 157329-89-0). As a key halogenated pyridine intermediate, this compound is instrumental in the synthesis of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural verification.

This document provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. While direct, publicly archived experimental spectra for this specific molecule are limited, the data herein are predicted based on foundational spectroscopic principles and comparative analysis with structurally similar compounds.[2] The provided protocols represent field-proven, best-practice methodologies for data acquisition and analysis.

Molecular Structure and Properties

This compound is a substituted picoline featuring two different halogen atoms on the pyridine ring. Its unique electronic and steric properties make it a valuable building block in synthetic chemistry.[1]

-

Molecular Formula: C₆H₅BrClN[3]

-

Molecular Weight: 206.47 g/mol [3]

-

Appearance: White to light yellow solid[1]

-

Synonyms: 2-Bromo-6-chloro-4-picoline[1]

Below is the chemical structure with standardized numbering for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the fundamental carbon-hydrogen framework of the molecule. For this compound, a deuterated solvent such as Chloroform-d (CDCl₃) is standard for analysis.

The proton NMR spectrum is anticipated to be simple, showing two signals in the aromatic region and one in the aliphatic region. The electron-withdrawing nature of the nitrogen and halogen atoms significantly deshields the ring protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Assignment |

| H-3 | ~7.3 - 7.5 | Singlet (s) | This proton is adjacent to two substituted carbons (C2 and C4), eliminating typical ortho-coupling. Any meta-coupling would be minimal. |

| H-5 | ~7.1 - 7.3 | Singlet (s) | Similar to H-3, this proton is flanked by substituted carbons (C4 and C6), resulting in a singlet. Its slightly upfield shift relative to H-3 is due to being ortho to the electron-donating methyl group. |

| -CH₃ (H-7) | ~2.4 - 2.6 | Singlet (s) | The methyl protons are not coupled to any other protons and appear as a characteristic sharp singlet in the aliphatic region. |

Six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly bonded to electronegative atoms (N, Br, Cl) will be the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~142 - 145 | Directly attached to both the ring nitrogen and bromine, resulting in significant deshielding. |

| C-6 | ~150 - 153 | Directly attached to both the ring nitrogen and chlorine. Chlorine's electronegativity causes a strong downfield shift. |

| C-4 | ~148 - 151 | The methyl-substituted carbon. Its chemical shift is influenced by the attached methyl group and its position relative to the nitrogen. |

| C-3 | ~126 - 129 | An unsubstituted aromatic carbon, its shift is influenced by the adjacent bromo and methyl-substituted carbons. |

| C-5 | ~124 - 127 | An unsubstituted aromatic carbon, its shift is influenced by the adjacent chloro and methyl-substituted carbons. |

| -CH₃ (C-7) | ~18 - 22 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Caption: Standard workflow for NMR spectral acquisition and analysis.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) within a 5 mm NMR tube.[4]

-

Instrumental Setup: Utilize an NMR spectrometer with a field strength of 400 MHz or higher. Insert the sample, lock onto the deuterium signal of the solvent, and perform shimming to optimize magnetic field homogeneity.[4]

-

Data Acquisition:

-

For ¹H NMR , acquire data using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

-

Data Processing: The raw data (Free Induction Decay) should be processed with a Fourier transform. Apply phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ as a reference (¹H: 7.26 ppm, ¹³C: 77.16 ppm).[2]

-

Analysis: Integrate the peaks in the ¹H spectrum to confirm proton ratios. Analyze chemical shifts and multiplicities to assign signals to the corresponding nuclei in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for this volatile molecule.

The mass spectrum will be distinguished by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

| Ion | Predicted m/z | Description & Expected Relative Intensity |

| [M]⁺ | 205 | Molecular ion with ⁷⁹Br and ³⁵Cl. This is the base peak of the molecular ion cluster. |

| [M+2]⁺ | 207 | Molecular ion with ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. Expected intensity is ~128% of the M⁺ peak. |

| [M+4]⁺ | 209 | Molecular ion with ⁸¹Br and ³⁷Cl. Expected intensity is ~48% of the M⁺ peak. |

| [M-CH₃]⁺ | 190/192/194 | Fragment from the loss of the methyl group, retaining the Br/Cl isotopic pattern. |

| [M-Cl]⁺ | 170/172 | Fragment from the loss of the chlorine atom, showing the characteristic bromine isotope pattern (1:1 ratio). |

| [M-Br]⁺ | 126/128 | Fragment resulting from the loss of the bromine atom, showing the chlorine isotope pattern (3:1 ratio). |

Caption: Standard workflow for GC-MS data acquisition and analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[4]

-

Instrumental Setup:

-

Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program, such as starting at 50°C and ramping at 15°C/min to 280°C, to ensure separation and elution.[2]

-

Mass Spectrometer (MS): Set the ionization mode to Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40 to 350.[2]

-

-

Injection: Inject 1 µL of the prepared sample solution into the GC inlet.

-

Data Analysis: Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC). Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation patterns to confirm the structure.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum will show characteristic absorption bands for the aromatic ring and its substituents.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3050 - 3150 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group.[2] |

| C=N and C=C stretch (pyridine ring) | 1550 - 1610 | Ring stretching vibrations are characteristic of the aromatic system. Multiple bands are expected in this region.[2] |

| C-H bend (aliphatic, -CH₃) | 1440 - 1470 | Bending (scissoring and deformation) vibrations of the methyl group.[2] |

| C-Cl stretch | 700 - 850 | Stretching vibration for the carbon-chlorine bond. |

| C-Br stretch | 550 - 650 | Stretching vibration for the carbon-bromine bond. The position can vary depending on the substitution pattern. |

Methodology:

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Acquire a background spectrum to measure the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum to identify the key absorption bands. Compare these bands with the predicted values to confirm the presence of the expected functional groups.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-chloro-4-methylpyridine

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-chloro-4-methylpyridine, a substituted heterocyclic compound of interest in pharmaceutical and materials science research. This document delineates the theoretical principles governing the spectral features of this molecule, including the profound influence of its substituent pattern on proton chemical shifts and spin-spin coupling. A detailed, validated experimental protocol for acquiring high-resolution ¹H NMR data is presented, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. Predicted spectral parameters are systematically tabulated and explained, offering researchers a robust framework for structural verification and analysis. This guide is intended for researchers, scientists, and drug development professionals who leverage NMR spectroscopy for the unambiguous characterization of complex organic molecules.

Theoretical Framework and Structural Considerations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an essential analytical method for the structural elucidation of organic compounds, particularly for substituted pyridine derivatives where the electronic environment of the aromatic ring is intricately modulated by its substituents.[1]

Molecular Structure and Proton Environment

The structure of this compound features a pyridine ring with three distinct substituents. This substitution pattern results in a specific arrangement of proton environments, which is the primary determinant of the resulting ¹H NMR spectrum. The molecule possesses two non-equivalent aromatic protons at positions 3 and 5 (H-3 and H-5) and one set of equivalent protons on the methyl group at position 4 (-CH₃).

The spatial relationship and electronic environment of these protons are visualized below.

Caption: Standard workflow for NMR sample preparation and data processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial. The use of a sufficient quantity ensures a high signal-to-noise ratio without requiring an excessive number of scans.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual proton signal (δ 7.26 ppm), which serves as a convenient internal standard for chemical shift calibration. [2] * Gently vortex the vial until the sample is completely dissolved.

-

Carefully transfer the solution into a 5 mm NMR tube.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

-

Set the acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz instrument would be:

-

Number of Scans (ns): 16. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 5 seconds. A longer relaxation delay is crucial for quantitative accuracy, ensuring that all protons, especially those with long T₁ relaxation times, have fully returned to equilibrium before the next pulse. [1]This is a key step for a self-validating protocol.

-

Acquisition Time (aq): ~2-4 seconds.

-

Spectral Width (sw): ~16 ppm. This range is sufficient to cover all expected proton signals.

-

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Integrate the area under each peak. The integration values should be normalized to reflect the relative number of protons for each signal (e.g., setting the methyl singlet to an integral of 3.0).

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to be distinct and readily interpretable, characterized by two signals in the aromatic region and a singlet in the aliphatic region. The chemical shifts of the aromatic protons are governed by the strong electron-withdrawing effects of the nitrogen atom and the two halogen substituents. The expected multiplicity—two narrow doublets (or singlets) and one singlet—directly reflects the connectivity and symmetry within the molecule. By following the detailed experimental protocol provided, researchers can obtain high-fidelity data that, when compared against the predicted parameters, allows for the unambiguous structural confirmation of this important heterocyclic compound. This guide serves as a foundational resource for the synthesis, characterization, and application of this compound in various scientific endeavors.

References

- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum.

- Barfield, M., & Chakrabarti, B. (1969). Long-range proton spin-spin coupling. Chemical Reviews, 69(6), 757-778.

- Student Lab Experiment. (n.d.). 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines.

- Wu, H., & Hynes, J., Jr. (2010).

- ChemicalBook. (n.d.). 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum.

- Mollaamin, F., Shahriari, S., Monajjemi, M., & Khalaj, Z. (2023). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. ResearchGate.

- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- ChemicalBook. (n.d.). 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-BroMo-4-chloro-3-Methylpyridine(1211521-46-8) 1H NMR spectrum.

- Taurian, O. E., et al. (2025). NMR J(13C,13C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies. ResearchGate.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- Jurček, O., et al. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Chemistry – A European Journal.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Bowers, J. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5942-5951.

- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum.

- Seel, H., & Guenther, H. (1981). Carbon-13, proton spin-spin coupling. 7. Pyridinium ion. Journal of the American Chemical Society, 103(17), 5027-5030.

- PubChem. (n.d.). This compound.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Kärkäinen, V., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Organic Chemistry, 81(13), 5485-5494.

- Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling.

- ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field.

- Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3654.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- PROSPRE. (n.d.). 1H NMR Predictor.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from The University of Liverpool Repository.

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 436-447.

- RSC Publishing. (n.d.). Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-6-chloro-4-methylpyridine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-chloro-4-methylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data. Our approach is grounded in the fundamental principles of NMR spectroscopy and supported by authoritative references to ensure scientific accuracy and practical utility.

Introduction: The Structural Elucidation of a Halogenated Pyridine Derivative

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise arrangement of its substituents—a bromine atom, a chlorine atom, and a methyl group on the pyridine ring—gives rise to a unique electronic environment that is critical to its chemical reactivity and biological activity. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules, providing direct insight into the carbon skeleton.[1] This guide will walk through the expected ¹³C NMR spectral characteristics of this compound, offering a predictive framework for researchers synthesizing or working with this molecule.

Predicted ¹³C NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we present a detailed prediction of its ¹³C NMR chemical shifts. This prediction is based on the well-established principles of substituent effects on the chemical shifts of the pyridine ring. The analysis begins with the known chemical shifts of pyridine and modifies them based on the additive effects of the bromo, chloro, and methyl substituents.[2]

Numbering of the Carbon Atoms

For clarity, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for the carbon atoms in this compound.

Predicted Chemical Shifts and Rationale

The predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized in the table below. The rationale for each assignment is based on the influence of the electron-withdrawing halogen substituents and the electron-donating methyl group on the electron density of the pyridine ring carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~142 | Directly attached to the electronegative bromine atom, resulting in a significant downfield shift (deshielding). The effect of bromine is generally slightly less deshielding than chlorine. |

| C6 | ~151 | Directly attached to the highly electronegative chlorine atom, causing a strong downfield shift. This carbon is expected to be the most deshielded of the ring carbons. |

| C4 | ~149 | The methyl group causes a downfield shift at the point of attachment (ipso-effect). This effect is compounded by the influence of the two halogen atoms. |

| C3 | ~125 | This carbon is ortho to the C4-methyl group and meta to the C2-bromo and C6-chloro groups. The shielding effect of the methyl group at the ortho position is expected to be a dominant factor. |

| C5 | ~123 | Similar to C3, this carbon is ortho to the C4-methyl group and meta to the C6-chloro and C2-bromo groups, leading to a shielded environment. |

| -CH₃ | ~21 | The chemical shift for a methyl group on an aromatic ring typically appears in this upfield region. |

Note: These are predicted values and the actual experimental values may vary slightly depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound.[3] A higher concentration is generally preferred for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[4]

-

Choosing the Solvent: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common and effective solvent for many organic compounds.[5] Other potential solvents include acetone-d₆, and DMSO-d₆.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[6]

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.[5]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Instrument Parameters

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Experiment: ¹³C with proton decoupling (e.g., zgpg30 or a similar pulse program).

-

Solvent: CDCl₃ (or the solvent used for sample preparation).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): 0 to 220 ppm. This range will cover all expected carbon signals, from the methyl carbon to the carbonyl region.[1]

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. A starting point of 1024 scans is recommended and can be adjusted based on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between scans.

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Peak Picking and Integration: Identify all the peaks and integrate their areas. Note that for ¹³C NMR with proton decoupling, the peak integrals are not always directly proportional to the number of carbons.[1]

Advanced NMR Techniques for Structural Confirmation

For an even more detailed and unambiguous assignment of the carbon signals, a suite of 2D NMR experiments can be employed.

Caption: Workflow of NMR experiments for complete structural elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon signal with the signal of the directly attached proton(s). This would definitively assign the signals for C3, C5, and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons (C2, C4, and C6) by observing their correlations with the protons on the methyl group and the other ring protons.

Conclusion

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Koleva, V., Kitanovski, Z., & Stefov, V. (2009). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(1), 356–367. [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

Sources

Mass Spectrometry of 2-Bromo-6-chloro-4-methylpyridine: A Technical Guide for Drug Development Professionals

Foreword: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the precise structural elucidation of intermediates is not merely a procedural step but a cornerstone of synthetic efficiency, impurity profiling, and ultimately, patient safety. 2-Bromo-6-chloro-4-methylpyridine serves as a pivotal building block in the synthesis of numerous pharmacologically active agents. Its di-halogenated nature offers a versatile platform for sequential and regioselective cross-coupling reactions. An in-depth understanding of its mass spectrometric behavior is, therefore, indispensable for reaction monitoring, quality control, and the rapid identification of byproducts. This guide provides a comprehensive technical overview of the mass spectrometry of this compound, grounded in established principles and field-proven insights.

Molecular Structure and Isotopic Considerations

This compound (also known as 2-bromo-6-chloro-4-picoline) possesses the molecular formula C₆H₅BrClN[1]. The presence of both bromine and chlorine atoms profoundly influences its mass spectrum, creating a unique and readily identifiable isotopic signature. Understanding the natural abundance of the stable isotopes of these halogens is critical for accurate spectral interpretation.

-

Chlorine: Exists primarily as two isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in an approximate 3:1 ratio of signal intensities for ions containing a single chlorine atom, separated by 2 m/z units[2][3].

-

Bromine: Has two major isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This leads to a nearly 1:1 ratio of signal intensities for ions containing a single bromine atom, also separated by 2 m/z units[2][4].

For a molecule containing one chlorine and one bromine atom, the combined isotopic pattern of the molecular ion (M) will exhibit a characteristic cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks can be predicted by considering the probabilities of each isotopic combination.

Predicted Mass Spectrum and Isotopic Pattern of the Molecular Ion

The nominal molecular weight of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br), is 204.92939 Da[1]. The molecular ion region of the mass spectrum is predicted to display a distinctive cluster of peaks due to the combined isotopic contributions of bromine and chlorine.

| Ion | Contributing Isotopes | Calculated m/z | Predicted Relative Intensity (%) |

| M | C₆H₅³⁵Cl⁷⁹BrN | 205 | 75.7 |

| M+2 | C₆H₅³⁷Cl⁷⁹BrN / C₆H₅³⁵Cl⁸¹BrN | 207 | 100.0 |

| M+4 | C₆H₅³⁷Cl⁸¹BrN | 209 | 24.8 |